Synthetic Yield: High Conversion in Key Amination Step vs. Alternative Intermediates
The conversion of 4,6-dichloro-5-methoxypyrimidine to 4-amino-6-chloro-5-methoxypyrimidine proceeds with a reported yield of 94% using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours . This represents a high-yielding and selective amination, contrasting with alternative intermediates such as 2,4,6-trichloropyrimidine which may require more forcing conditions or lead to complex mixtures. The high yield is critical for the cost-effective, scalable synthesis of downstream pharmaceuticals like sulfadoxine .
| Evidence Dimension | Synthetic Yield (Amination Step) |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | Alternative intermediate: 2,4,6-trichloropyrimidine (yield not quantified, but known for lower regioselectivity) |
| Quantified Difference | Not applicable; baseline is qualitative |
| Conditions | Reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours |
Why This Matters
The high yield directly translates to lower cost of goods and improved process efficiency for pharmaceutical manufacturers, making it a preferred intermediate.
